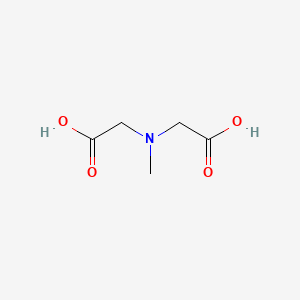

N-methyliminodiacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[carboxymethyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6(2-4(7)8)3-5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSGEVNYFYKXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196033 | |

| Record name | Strombine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4408-64-4 | |

| Record name | N-Methyliminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyliminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4408-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Strombine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyliminodiacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLIMINODIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1YP5H4NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fast, Base Mediated Hydrolysis:

This pathway is characterized by rapid deprotection, often occurring within minutes at room temperature. nih.gov It is typically achieved using a strong aqueous base like sodium hydroxide (B78521) (NaOH) in a solvent such as tetrahydrofuran (B95107) (THF). core.ac.uk Detailed mechanistic and kinetic studies have shown that this "fast release" mechanism involves a rate-limiting attack of a hydroxide ion not at the boron atom, as might be expected, but at one of the carbonyl carbons of the MIDA ligand's ester groups. nih.govnih.govchapman.edu This step leads to the formation of a tetrahedral intermediate, followed by the cleavage of the ester and subsequent collapse of the MIDA cage structure to release the free boronic acid. nih.gov

Slow, Neutral Hydrolysis:

The "slow release" pathway operates in the absence of a strong exogenous base and is significantly slower, often requiring hours at elevated temperatures. nih.gov This mechanism is central to the iterative cross-coupling strategy, where the slow, controlled release of the boronic acid is necessary to ensure efficient coupling while minimizing side reactions like protodeboronation. chem-station.com Typical conditions involve weaker bases like potassium phosphate (B84403) (K₃PO₄) in a biphasic THF/water system. nih.govresearchgate.net Mechanistic investigations, including isotope labeling studies, have demonstrated that this pathway involves the rate-limiting cleavage of the dative B–N bond by a small cluster of water molecules, without the direct involvement of a base. nih.govnih.govchapman.edu

The ability to selectively trigger either the fast or slow deprotection pathway by simply choosing the appropriate reaction conditions provides a high degree of control over the reactivity of the boronic acid, underpinning the broad utility of MIDA boronates in synthesis.

| Deprotection Pathway | Typical Reagents | Solvent | Temperature | Typical Duration | Rate-Limiting Step |

|---|---|---|---|---|---|

| Fast Release (Base-Mediated) | 1 M aq. NaOH | THF | Room Temperature | Minutes | Hydroxide (B78521) attack at MIDA carbonyl carbon nih.govnih.gov |

| Fast Release (Base-Mediated) | Sat. aq. NaHCO₃ | Methanol | Room Temperature | Hours | Base-mediated hydrolysis orgsyn.org |

| Slow Release (Neutral) | aq. K₃PO₄ | THF / H₂O | Elevated (e.g., 55°C) | Hours | B–N bond cleavage by water nih.govnih.gov |

Alternative Reactivity: The MIDA Ligand as a Participant

Conceptual Framework of N Methyliminodiacetic Acid As a Multifunctional Chemical Entity

Contemporary Approaches for this compound Boronate Synthesis

This compound (MIDA) boronates have emerged as exceptionally versatile building blocks in modern organic synthesis. Their stability and unique reactivity profile have enabled the development of innovative synthetic strategies, particularly in the realm of iterative cross-coupling. This section explores the latest advancements in the synthesis of these valuable reagents.

Mechanistic Investigations of Condensation Pathways in this compound Boronate Formation

The formation of this compound (MIDA) boronates from boronic acids and MIDA typically proceeds through a condensation reaction. Mechanistic studies have revealed that this process involves the formation of a tetrahedral boronate species. The trivalent nitrogen atom of MIDA coordinates to the empty p-orbital of the sp2-hybridized boron atom in the boronic acid, leading to an sp3-hybridized tetrahedral intermediate. sigmaaldrich.com Subsequent dehydration drives the reaction to completion, forming the stable, bicyclic MIDA boronate structure. nih.gov The rate of this condensation can be influenced by various factors, including temperature and the method of water removal. nih.gov

Investigations into the mechanism have also highlighted the importance of the Lewis acidity of the boron atom and the nucleophilicity of the MIDA ligand. uea.ac.uk A deeper understanding of these mechanistic details has paved the way for the development of more efficient and milder synthetic protocols.

Optimized Methodologies for Conversion of Labile Boronic Acid Precursors to this compound Boronates

Many boronic acids are inherently unstable, which can limit their utility in synthesis and long-term storage. sigmaaldrich.com The conversion of these labile precursors into their corresponding MIDA boronates offers a practical solution to this problem, as MIDA boronates are generally stable, crystalline solids that are compatible with silica (B1680970) gel chromatography. nih.govsigmaaldrich.com

Several optimized methodologies have been developed to facilitate this conversion, especially for sensitive substrates.

Dean-Stark Conditions: A common method involves heating the boronic acid and MIDA in a solvent such as dimethyl sulfoxide (B87167) (DMSO) with azeotropic removal of water using a Dean-Stark apparatus. mdpi.com

Microwave-Mediated Synthesis: More rapid synthesis can be achieved using microwave irradiation, often in solvents like polyethylene (B3416737) glycol (PEG) 300, acetonitrile (B52724) (MeCN), or dimethylformamide (DMF). mdpi.comfigshare.com This method significantly reduces reaction times, often to as little as 10 minutes. figshare.com

MIDA Anhydride (B1165640): For particularly sensitive boronic acids, the use of pre-dried MIDA anhydride serves as both the ligand source and an in situ desiccant, allowing for milder reaction conditions. researchgate.net

Transmetalation and Transligigation: A one-pot procedure involving transmetalation from organotrimethylsilanes with BBr3 followed by trapping with the disodium (B8443419) salt of MIDA has proven effective for synthesizing vinyl MIDA boronates where direct condensation fails. nih.gov Additionally, a method involving the direct transligation of trialkoxyborate salts with MIDA at elevated temperatures has been developed for accessing difficult-to-prepare 2-heterocyclic MIDA boronates. nih.govacs.org

These optimized methods have expanded the range of accessible MIDA boronates, including those derived from historically challenging boronic acids. researchgate.net

Table 1: Comparison of Synthesis Methods for MIDA Boronates

| Method | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| Dean-Stark | Boronic acid, MIDA, DMSO, heat mdpi.com | General applicability nih.gov | Requires high temperatures, long reaction times |

| Microwave | Boronic acid, MIDA, PEG-300 or DMF, 160°C, 10 min mdpi.comfigshare.com | Rapid reaction times, efficient figshare.com | Requires specialized equipment |

| MIDA Anhydride | Boronic acid, MIDA anhydride, mild conditions researchgate.net | Suitable for sensitive substrates, in situ water removal researchgate.net | MIDA anhydride needs to be pre-dried researchgate.net |

| Transligigation | Bromo-heterocycle, trialkoxyborate, MIDA, heat nih.govacs.org | Access to otherwise difficult-to-synthesize heterocyclic MIDA boronates nih.govacs.org | Multi-step, requires specific starting materials nih.gov |

Rational Design and Synthesis of this compound Boronate-Containing Monomers for Polymerization

The stability of the MIDA boronate group has made it an attractive component for the design of monomers for various polymerization techniques. bohrium.combldpharm.com Researchers have rationally designed and synthesized MIDA boronate-containing monomers to serve as stable and effective precursors for creating well-defined polymers.

For instance, MIDA boronate-containing monomers have been successfully employed in Atom Transfer Radical Polymerization (ATRP). bohrium.com The resulting polymers can then undergo post-polymerization modifications, such as oxidation to create linear phenol-containing polymers or Suzuki-Miyaura coupling to produce functionalized aromatic polymers. bohrium.com The MIDA boronate moiety remains intact during the polymerization, providing a versatile platform for creating diverse polymeric materials. bohrium.combldpharm.com

Furthermore, thienyl di-MIDA boronate esters have been synthesized and used as homo-bifunctionalized monomers in Suzuki-Miyaura copolymerizations. acs.org These monomers, which can be prepared via electrophilic C-H borylation, are bench-stable and highly effective in producing high molecular weight copolymers. acs.orgacs.org The slow, controlled release of the boronic acid under specific hydrolytic conditions is key to the success of these polymerizations. acs.org However, it has been noted that the MIDA boronate group can also produce a hydrolysis byproduct that may hinder the polymerization process in some systems, and its steric bulk can slow down the reaction. acs.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to synthesize chiral MIDA derivatives and boronates is crucial for accessing stereochemically complex molecules. acs.orggrillolabuc.com A significant breakthrough in this area was the development of a pinene-derived iminodiacetic acid (PIDA) ligand. researchgate.netacs.org This chiral auxiliary enables the highly diastereoselective synthesis of a wide range of oxiranyl C(sp3) boronates from the corresponding olefins. researchgate.netacs.org

The conformational rigidity of the MIDA framework and the close proximity of the N-alkyl substituent to the boron-bound organic group led to the hypothesis that a chiral N-alkyl group could effectively transfer stereochemical information. grillolabuc.com The PIDA ligand, derived from commercially available pinene, proved this hypothesis correct, leading to high diastereoselectivity in reactions like epoxidation. researchgate.netgrillolabuc.com

These chiral oxiranyl PIDA boronates are stable, crystalline solids that can be purified by chromatography. grillolabuc.com Furthermore, they can be transformed into stable α-boryl aldehydes through a novel 1,2-migration of the boronate group, all while maintaining stereochemical purity. researchgate.netacs.org This methodology provides access to valuable chiral C(sp3) boronate building blocks that were previously difficult to obtain. acs.orgnih.gov The resolution of racemic BINOL boronic acid has also been achieved using a pinene-derived iminodiacetic acid, generating diastereomers that can be separated and used in subsequent stereospecific Suzuki couplings. researchgate.net

Iterative Cross-Coupling Strategies Featuring this compound Boronates

A major application of MIDA boronates is in iterative cross-coupling (ICC), a strategy that mimics the modularity of natural product biosynthesis to construct complex small molecules from simpler building blocks. nih.govacs.orgnih.gov This approach relies on the unique ability of the MIDA ligand to act as a protecting group for the boronic acid functionality.

This compound Boronates as Orthogonal Protecting Groups in Suzuki-Miyaura Cross-Coupling Reactions

The foundational principle of using MIDA boronates in iterative cross-coupling is their orthogonality to the conditions of the Suzuki-Miyaura reaction. nih.govuea.ac.ukrsc.org The MIDA ligand rehybridizes the boron center from a reactive sp2 state to a less reactive, tetrahedral sp3 state. sigmaaldrich.com This "protected" MIDA boronate is stable and unreactive under anhydrous Suzuki-Miyaura cross-coupling conditions. sigmaaldrich.comnih.govacs.org

This stability allows for the selective reaction of an unprotected boronic acid in the presence of a MIDA boronate. sigmaaldrich.comsigmaaldrich.com Once the first coupling is complete, the MIDA group can be easily cleaved under mild aqueous basic conditions (e.g., NaOH or NaHCO3) to "unmask" the boronic acid for a subsequent coupling reaction. nih.govsigmaaldrich.comacs.org This deprotection step can often be performed in situ. acs.org

This iterative sequence of coupling and deprotection enables the controlled, stepwise assembly of complex molecules from bifunctional building blocks, such as halo-MIDA boronates. nih.govbldpharm.comcore.ac.uk The strategy has been successfully applied to the synthesis of a variety of natural products and other complex organic molecules. nih.govbldpharm.com The robustness of the MIDA protecting group is highlighted by its stability even under forcing cross-coupling conditions that may require elevated temperatures and extended reaction times. nih.gov The development of a directing group derived from MIDA has further expanded this utility, allowing for meta-selective C-H functionalization of arylboronic acids while the boronic acid moiety remains protected. rsc.org

Table 2: Orthogonality of MIDA Boronates in Suzuki-Miyaura Cross-Coupling

| Step | Reaction | Key Feature | Result |

|---|---|---|---|

| 1. Protection | Boronic Acid + MIDA | Formation of stable, crystalline solid nih.gov | MIDA boronate is unreactive to cross-coupling sigmaaldrich.com |

| 2. Iterative Coupling | Halo-MIDA boronate + Arylboronic acid | Selective reaction at the halide position nih.gov | Stepwise construction of molecular backbone bldpharm.com |

| 3. Deprotection | MIDA boronate + Aqueous Base | Cleavage of MIDA ligand to reveal boronic acid sigmaaldrich.comacs.org | Boronic acid available for next coupling step nih.gov |

| 4. Repetition | Steps 2 and 3 repeated | Modular and flexible synthesis acs.orgnih.gov | Synthesis of complex target molecules nih.govbldpharm.com |

Automation of Iterative Small Molecule Synthesis via this compound Boronate Intermediates

The development of automated iterative small molecule synthesis represents a significant leap forward in chemical synthesis, moving the field closer to a generalized and accessible platform for creating complex molecules. At the heart of this advancement are this compound (MIDA) boronate intermediates. acs.orggrillolabuc.comnih.gov This strategy is inspired by the iterative assembly of building blocks in natural product biosynthesis and aims to simplify the complex, often specialist-dependent process of small molecule synthesis. acs.orggrillolabuc.comnih.gov

The core of the automated process revolves around the iterative coupling of haloboronic acids protected as MIDA boronates. acs.orggrillolabuc.comnih.gov MIDA boronates are particularly well-suited for this role due to their remarkable stability under anhydrous cross-coupling conditions, yet they can be easily deprotected to the corresponding reactive boronic acid using mild aqueous base. nih.gov This "catch-and-release" characteristic is fundamental to the automation process, allowing for the purification of MIDA boronate intermediates. acs.orggrillolabuc.comnih.gov

A key breakthrough in automating this process was the development of a synthesizer capable of performing a sequence of deprotection, coupling, and purification steps. chemrxiv.org This machine enables the automated synthesis of a diverse range of small molecules, including pharmaceuticals and natural products, by assembling pre-packaged cartridges of MIDA boronate building blocks. grillolabuc.com The initial automated platform, while revolutionary, had cycle times of approximately one day per carbon-carbon bond formation. chemrxiv.org Subsequent innovations have focused on increasing the speed and efficiency of this process.

Recent advancements have introduced tetramethyl-N-methyliminodiacetic acid (TIDA) boronates, which exhibit enhanced stability compared to their MIDA counterparts. nih.gov This increased stability allows for faster and more broadly applicable iterative deprotection, coupling, and purification processes that can proceed without water and through stable, isolable intermediates. chemrxiv.org This next-generation system has reduced the cycle time by an order of magnitude, significantly accelerating the synthesis of small molecules. chemrxiv.org The automated platform has been successfully used to synthesize 14 different classes of small molecules, demonstrating its broad applicability. acs.orggrillolabuc.comnih.gov

Divergent C(sp2)-C Bond Formation Enabled by this compound Boronates

This compound (MIDA) boronates are instrumental in enabling divergent strategies for C(sp2)-C bond formation, a cornerstone of modern organic synthesis. The unique stability of the MIDA boronate group allows for its use as a robust protecting group for boronic acids, facilitating selective and iterative cross-coupling reactions. acs.orgrsc.org This protection prevents unwanted side reactions and allows for the controlled, sequential introduction of different aryl and vinyl groups onto a molecular scaffold.

The iterative cross-coupling (ICC) approach, utilizing bifunctional halo-MIDA boronate building blocks, provides a powerful platform for constructing molecules with diverse C(sp2)-C linkages. nih.gov In this strategy, a MIDA-protected boronic acid can be coupled with an aryl or vinyl halide. Following the coupling, the MIDA group can be selectively removed to reveal a new boronic acid, which is then ready for a subsequent cross-coupling reaction with a different partner. This iterative process allows for the systematic and programmable assembly of complex poly-aryl and poly-alkenyl structures. acs.orggrillolabuc.com

A prime example of the power of this divergent approach is the synthesis of polyene natural products. acs.orggrillolabuc.com By using a limited set of MIDA boronate building blocks, a wide array of polyene motifs, found in over 75% of all polyene natural products, can be accessed through a standardized coupling reaction. acs.orggrillolabuc.com This modularity is a key advantage, as it allows for the rapid generation of diverse molecular structures from a common set of starting materials. nih.gov

Furthermore, the development of MIDA derivatives that can also act as directing groups for C-H functionalization has expanded the possibilities for divergent synthesis. rsc.orgnih.govresearchgate.net These dual-function molecules allow for meta-selective C(sp2)-H functionalization of the aryl ring to which the boronic acid is attached, opening up new avenues for creating complex substitution patterns that would be challenging to achieve through traditional cross-coupling methods alone. rsc.orgnih.govresearchgate.net

Stereodefined C(sp3)-C Bond Formation in Iterative Processes with this compound Boronates

Expanding the realm of iterative synthesis to include stereochemically rich, three-dimensional molecules has necessitated the development of methods for stereodefined C(sp3)-C bond formation. While traditional this compound (MIDA) boronates were pivotal for C(sp2)-C(sp2) couplings, their incompatibility with the conditions required for many stereospecific C(sp3)-C bond-forming reactions presented a significant hurdle. nih.gov

A major breakthrough in this area was the creation of a new class of boronates, tetramethyl this compound (TIDA) boronates. nih.gov These modified boronates were designed through hyperconjugative and steric tuning to be stable under the aqueous basic conditions or in the presence of nucleophilic reagents that are often required for stereospecific C(sp3)-C(sp2) and C(sp3)-C(sp3) Suzuki-Miyaura couplings and 1,2-metallate rearrangements. nih.gov The increased stability of TIDA boronates stems from a redistribution of electron density that strengthens the N-B bond and steric shielding that reduces reactivity towards nucleophiles. nih.gov

The development of chiral derivatives of MIDA has also been crucial for accessing stereodefined C(sp3) building blocks. acs.orggrillolabuc.comnih.gov For instance, the use of a pinene-derived iminodiacetic acid (PIDA) ligand enables the stereocontrolled synthesis of chiral, non-racemic α-boryl aldehydes. acs.orggrillolabuc.comnih.gov These aldehydes are versatile intermediates for the preparation of a variety of C(sp3) boronate building blocks that are otherwise difficult to access. acs.orggrillolabuc.comnih.gov

These advancements have enabled the automation of iterative C(sp3)-C bond formation. nih.gov By retaining the essential features of the iminodiacetic acid cage necessary for automated synthesis, TIDA boronates allow for the assembly of C(sp3)-rich small molecules, including natural products, with high stereospecificity. nih.gov This capability significantly expands the scope of automated synthesis to encompass a wider range of structurally complex and functionally important molecules. acs.orggrillolabuc.comnih.gov

Chemo- and Regioselective Transformations Facilitated by this compound Boronate Protection

The this compound (MIDA) boronate group serves as a highly effective protecting group for boronic acids, enabling a wide range of chemo- and regioselective transformations. Its stability to various reaction conditions, including oxidation and reduction, allows for chemical modifications at other sites of a molecule without affecting the boronic acid functionality. rsc.orgnih.govrsc.org

A key feature of MIDA boronates is their ability to suppress transmetalation in palladium-catalyzed cross-coupling reactions under anhydrous conditions. rsc.orgnih.govrsc.org This property is fundamental to achieving chemoselectivity in molecules containing multiple boron-based reactive sites. For instance, in a molecule containing both a free boronic acid and a MIDA boronate, the Suzuki-Miyaura coupling will occur selectively at the free boronic acid position, leaving the MIDA-protected boronate intact for subsequent transformations. rsc.orgrsc.org

The utility of MIDA boronates as protecting groups extends to facilitating regioselective reactions. By temporarily masking a boronic acid, other functional groups on the molecule can be selectively manipulated. Following these transformations, the MIDA group can be easily removed under mild conditions to regenerate the boronic acid, which can then participate in further reactions. rsc.orgnih.gov

This protective strategy has been instrumental in the development of iterative cross-coupling methodologies. nih.gov Furthermore, the integration of MIDA boronates with directing group strategies has opened up new avenues for regioselective C-H functionalization. A novel MIDA derivative has been developed that acts as both a protecting group and a directing group for the meta-selective C(sp2)-H functionalization of arylboronic acids. rsc.orgnih.govresearchgate.net This dual functionality allows for the diversification of aryl boronic acids in a highly regioselective manner, with the MIDA boronate ensuring that the boronic acid moiety remains protected during the C-H activation step. rsc.orgnih.govresearchgate.net

This compound as a Directing Group in Directed C-H Functionalization

Meta-Selective C(sp2)-H Functionalization of Aryl Systems Directed by this compound Derivatives

The development of directing groups for carbon-hydrogen (C-H) bond functionalization has revolutionized synthetic chemistry by enabling reactions at positions that are otherwise difficult to access. A significant advancement in this area is the use of this compound (MIDA) derivatives to direct the meta-selective functionalization of C(sp2)-H bonds in aryl systems. rsc.orgnih.govresearchgate.net This approach addresses a key challenge in C-H activation, as meta-selective reactions are often less common than ortho-selective transformations. researchgate.net

A novel MIDA derivative has been designed to act as a dual-purpose molecule: it serves as both a protecting group for a boronic acid and a directing group for meta-C-H functionalization. rsc.orgnih.govresearchgate.net This directing group is tethered to the nitrogen of the iminodiacetic acid and facilitates palladium-catalyzed reactions. nih.gov The reactions, which include alkenylations, acetoxylations, and arylations, can be carried out at room temperature and under aerobic conditions. rsc.orgnih.govresearchgate.net

The general strategy involves the condensation of an arylboronic acid with the MIDA-derived directing group. This forms a stable boronate ester where the directing group is positioned to guide the catalyst to a meta-C-H bond of the aryl ring. After the C-H functionalization reaction is complete, the directing group can be readily removed under mild conditions, revealing the meta-functionalized arylboronic acid. rsc.orgnih.govresearchgate.net A key advantage of this method is the ability to recover the directing group, making the process more efficient and sustainable. nih.govresearchgate.net

This technique allows for the facile diversification of arylboronic acids, which are valuable intermediates in a wide range of chemical transformations. rsc.orgnih.govresearchgate.net The ability to perform iterative C-H functionalization followed by cross-coupling reactions opens up new possibilities for the synthesis of complex molecules and holds potential for future automation. nih.gov

| Reaction Type | Catalyst System | Key Features |

| meta-C-H Alkenylation | Palladium catalyst | Room temperature, aerobic conditions. rsc.orgnih.govresearchgate.net |

| meta-C-H Acetoxylation | Palladium catalyst, PhI(OAc)2 oxidant | Accesses a putative Pd(IV) intermediate. nih.gov |

| meta-C-H Arylation | Palladium catalyst | Room temperature, aerobic conditions. nih.govresearchgate.net |

Principles of Ligand Design for this compound-Derived Directing Groups

The successful design of this compound (MIDA)-derived directing groups for meta-selective C-H functionalization hinges on several key principles. These principles aim to create a ligand that can effectively position a catalyst for the desired transformation while maintaining the stability and functionality of the MIDA boronate. nih.gov

Two primary considerations guide the design of these directing groups:

Stability of the MIDA Boronate: MIDA boronates are known to be unstable in the presence of strongly basic reagents and nucleophilic solvents. Therefore, the directing group and the reaction conditions must be chosen to avoid cleavage of the MIDA boronate during the C-H functionalization step. nih.gov

Lability of the MIDA Ligand: The introduction of electron-withdrawing groups adjacent to the boron-nitrogen (B-N) bond is expected to weaken this interaction. A weaker B-N bond would make the MIDA ligand more labile, which could be detrimental to its role as a stable protecting group. nih.gov

Based on these principles, a successful design strategy has involved tethering a cyanophenol moiety to the nitrogen of the iminodiacetic acid via an O-alkyl linker. nih.gov The aryl ether linkage was chosen because it was anticipated to have a minimal negative impact on the strength of the MIDA B-N bond. nih.gov At the same time, this design allows for the formation of a cyclophane-like macrocyclic transition state, which is believed to be crucial for achieving meta-selectivity. nih.gov

Synthetic Routes to this compound Analogs and Functionalized Derivatives for Targeted Research

The strategic use of this compound (MIDA) to protect boronic acids has revolutionized the synthesis of complex small molecules. MIDA boronates are exceptionally stable, air- and chromatographically-tolerant solids, which circumvents the inherent instability of many free boronic acids. nih.govresearchgate.netgrillolabuc.com This stability allows for the development of a modular, building-block-based approach to synthesis, particularly through iterative cross-coupling reactions, which is analogous to the well-established methods of peptide synthesis. grillolabuc.comacs.orgnih.gov The MIDA ligand can be prepared on a large scale from basic chemicals like iminodiacetic acid, formaldehyde, and formic acid, making it a readily accessible tool for chemists. nih.govgrillolabuc.com

A key advantage of MIDA boronates is their compatibility with a wide array of common reagents, which permits multi-step synthesis of complex boronic acid building blocks from simpler starting materials. researchgate.net The unique stability is attributed to the kinetic inaccessibility of the boron p-orbital and the nitrogen lone pair. researchgate.net The MIDA protecting group can be easily removed under mild aqueous basic conditions to release the free boronic acid in situ for subsequent reactions, a process often referred to as "slow-release" cross-coupling. nih.govgrillolabuc.com

Several synthetic strategies have been developed to access a diverse range of MIDA boronate analogs and derivatives, enabling targeted research in pharmaceuticals, natural product synthesis, and materials science. nih.govacs.org

Key Synthetic Methodologies:

Direct Condensation: A straightforward method involves the direct condensation of a boronic acid with MIDA. researchgate.net While traditionally performed using a Dean-Stark apparatus with DMSO as a solvent, newer methods utilize simpler heating in the presence of molecular sieves or employ a predried MIDA anhydride, which serves as both the ligand source and an in-situ desiccant for a milder procedure. researchgate.net

Transmetalation from Bromides: For difficult-to-access or unstable heterocyclic boronic acids, a highly effective route involves the conversion of the corresponding bromides into trialkoxyborate salts, followed by a direct transligation with MIDA at elevated temperatures. nih.govresearchgate.net This has been successfully applied to synthesize a wide variety of 2-pyridyl, 5-thiazolyl, and 2-pyrazinyl MIDA boronates. nih.govresearchgate.net

Protecting Group Strategies: For boronic acids with sensitive functional groups, such as ortho-phenolboronic acids, a two-step approach is often employed. The phenol (B47542) group is first protected (e.g., as a methoxymethyl ether), followed by the formation of the MIDA boronate and subsequent deprotection to yield the desired product. researchgate.net

These methodologies provide access to a vast library of functionalized MIDA boronate building blocks tailored for specific research applications.

Table 1: Synthetic Routes to this compound (MIDA) Boronates

| Starting Material | Synthetic Method | Key Features | Resulting Product Type |

|---|---|---|---|

| Boronic Acids | Direct condensation with MIDA (e.g., using molecular sieves or MIDA anhydride). researchgate.net | Simple, efficient for stable boronic acids. Milder conditions possible with MIDA anhydride. | Aryl, vinyl, and other stable MIDA boronates. researchgate.net |

| Aryl/Heteroaryl Bromides | Formation of trialkoxyborate salts followed by transligation with MIDA. nih.govresearchgate.net | Bypasses the isolation of potentially unstable boronic acid intermediates. researchgate.net Excellent for difficult-to-access heterocycles. nih.gov | 2-Pyridyl, thiazolyl, pyrazinyl, and other heterocyclic MIDA boronates. nih.govresearchgate.net |

| ortho-Phenolboronic Acids | Protection of phenol (e.g., MOM group), MIDA boronate formation, then deprotection. researchgate.net | Allows for the synthesis of MIDA boronates with sensitive functional groups. | ortho-Phenol MIDA boronates. researchgate.net |

The true power of the MIDA platform lies in the creation of bifunctional and functionalized building blocks that serve as versatile intermediates in iterative synthesis. acs.orgnih.gov By incorporating a halide (e.g., bromine) onto the MIDA-protected boronic acid, chemists have created a class of reagents perfectly suited for repeated cycles of Suzuki-Miyaura cross-coupling and deprotection. grillolabuc.comacs.org This has enabled the systematic and even automated synthesis of complex molecules, including polyene natural products, pharmaceuticals, and materials components. grillolabuc.comacs.org

Further functionalization has led to a diverse toolkit of MIDA boronate derivatives for highly specific applications:

Cis-Olefin Synthesis: (Z)-(2-bromovinyl)-MIDA boronate is a key building block for preparing a wide range of MIDA boronates containing cis-alkenes. researchgate.net

Acetylene (B1199291) Equivalents: Ethynyl MIDA boronate can act as a bifunctional acetylene equivalent, allowing for terminus-selective bis-functionalization. researchgate.net

Peptide Chemistry: Novel phenylalanine and tyrosine derivatives containing a MIDA boronate group have been synthesized as enantiomerically pure, stable compounds, opening new avenues for their use as building blocks in peptide chemistry and natural product synthesis. rsc.org

Polymer Science: MIDA boronate-containing monomers have been used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to create well-defined, functionalized polymers, including linear phenol-containing and aromatic functionalized polymers. bohrium.com

Csp³-Rich Structures: The development of chiral MIDA derivatives has enabled stereocontrolled access to chiral α-boryl aldehydes. acs.orgnih.gov These are versatile intermediates for synthesizing a variety of otherwise difficult-to-access Csp³ boronate building blocks, expanding the scope of iterative cross-coupling to include more three-dimensional molecular architectures. acs.orgnih.gov

Table 2: Functionalized MIDA Boronate Building Blocks and Research Applications

| Building Block Class | Example | Key Feature / Functionality | Targeted Research Application |

|---|---|---|---|

| Haloboronic Acids | B-Protected haloboronic acids. grillolabuc.comacs.org | Bifunctional, enabling iterative deprotection and coupling cycles. | Automated synthesis of polyenes, pharmaceuticals, and other complex small molecules. grillolabuc.comacs.org |

| Heterocyclic Derivatives | 2-Pyridyl MIDA boronate. nih.gov | Stable surrogate for notoriously unstable 2-pyridyl boronic acid. | Synthesis of pharmaceuticals, natural products, and metal-complexing ligands containing heterocyclic motifs. nih.gov |

| Unsaturated Derivatives | (Z)-(2-bromovinyl)-MIDA boronate. researchgate.net | Serves as a precursor for various cis-alkene-containing targets. | Iterative cross-coupling for the synthesis of cis-olefin-containing molecules. researchgate.net |

| Ethynyl MIDA boronate. researchgate.net | Acts as a bifunctional acetylene equivalent. | Versatile starting material for various MIDA boronate building blocks and terminus-selective functionalization. researchgate.net | |

| Amino Acid Derivatives | MIDA boronate-containing phenylalanine. rsc.org | Enantiomerically pure, stable amino acid building block. | Applications in peptide chemistry and the synthesis of natural products. rsc.org |

| Csp³-Hybridized Derivatives | Chiral α-boryl aldehydes. acs.orgnih.gov | Provides stereocontrolled entry to chiral, non-racemic Csp³ centers. | Accessing pharmaceutically relevant targets and complex macrocyclic structures. acs.orgnih.gov |

Chelation Behavior of this compound with Diverse Metal Ions

As a tridentate ligand, MIDA coordinates to a metal ion through its nitrogen atom and the two oxygen atoms of its carboxylate groups, forming two stable five-membered chelate rings. This binding mode is central to its function across various chemical applications.

Formation and Stability of this compound Metal Complexes

The stability of the metal complexes formed by this compound (MIDA) is a critical aspect of its chemistry, dictating its effectiveness in various applications. This stability is quantified by the formation or stability constant (K) or its logarithm (log K), which describes the equilibrium between the free metal ion and the ligand with the resulting complex. MIDA forms complexes with a wide range of metal ions, with the stability of these complexes varying significantly depending on the charge, size, and electronic configuration of the metal ion.

Generally, MIDA forms very stable complexes with trivalent metal ions like iron(III) and chromium(III). researchgate.net For instance, the log K₁ value for the Fe(III)-MIDA complex is notably high, indicating a strong binding affinity. In contrast, its complex with the divalent calcium(II) ion is relatively weak. researchgate.net Studies on the complexation of MIDA with various metal ions have provided a wealth of thermodynamic data, allowing for comparisons and predictions of its behavior in multicomponent systems. The stability constants for several MIDA-metal complexes have been critically evaluated and are presented below. ethz.ch

| Metal Ion | log K₁ | Conditions | Reference |

|---|---|---|---|

| Ca(II) | 3.20 | 0.1 M KCl, 20 °C | ethz.ch |

| Mg(II) | 3.59 | 0.1 M KCl, 20 °C | ethz.ch |

| Mn(II) | 6.60 | 0.1 M KCl, 20 °C | ethz.ch |

| Fe(II) | 7.4 | 0.1 M KCl, 20 °C | ethz.ch |

| Co(II) | 8.69 | 0.1 M KCl, 20 °C | ethz.ch |

| Ni(II) | 9.61 | 0.1 M KCl, 20 °C | ethz.ch |

| Cu(II) | 11.05 | 0.1 M KCl, 20 °C | ethz.ch |

| Zn(II) | 8.27 | 0.1 M KCl, 20 °C | ethz.ch |

| Cd(II) | 7.31 | 0.1 M KCl, 20 °C | ethz.ch |

| Pb(II) | 8.44 | 0.1 M KCl, 20 °C | ethz.ch |

| Fe(III) | 15.9 | 0.1 M KCl, 20 °C | ethz.ch |

| La(III) | 7.50 | 0.1 M KNO₃, 25 °C | ethz.ch |

The data clearly show a general increase in stability for divalent metals following the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn). The high stability of the Fe(III) complex is also evident. These thermodynamic parameters are fundamental for understanding the competitive binding of MIDA in complex environmental and biological systems.

Mechanistic Aspects of Chelation and Ligand Exchange Processes

The processes by which MIDA binds to a metal ion (chelation) and replaces or is replaced by other molecules in the metal's coordination sphere (ligand exchange) are governed by specific kinetic and mechanistic pathways. For many labile metal ions, the formation of MIDA complexes is rapid and often follows the Eigen-Wilkins mechanism. rsc.orgrsc.org This mechanism involves the rapid, pre-equilibrium formation of an outer-sphere complex between the hydrated metal ion and the ligand, followed by the rate-determining loss of a water molecule from the inner coordination sphere of the metal ion and subsequent rapid coordination of the ligand.

Kinetic studies on the complex-formation reaction of the copper(II)-MIDA complex with methylamine (B109427) have determined a forward rate constant of (5.4 ± 0.3) × 10⁷ dm³ mol⁻¹ s⁻¹ at 25 °C. rsc.org This value is consistent with the Eigen-Wilkins mechanism, where the rate is primarily dictated by the rate of water exchange from the aquated copper(II) ion. rsc.orgrsc.org

Ligand exchange reactions involving MIDA complexes have also been investigated to understand their dynamic behavior. The exchange of the MIDA ligand in the trans(fac)-bis(N-methyliminodiacetato)chromate(III) anion, [Cr(mida)₂]⁻, has been studied in detail. The mechanism for this exchange does not involve a direct bimolecular replacement. Instead, it proceeds through a pathway involving the partial aquation (dissociation of one chelate arm) of one of the MIDA ligands, followed by re-anation, where the incoming ligand coordinates. koreascience.kr This process is influenced by hydrogen ion concentration, with both acid-dependent and acid-independent pathways identified. koreascience.kr

Furthermore, the metal exchange reaction between N-methyliminodiacetatonickelate(II) (NiMIDA) and copper(II) has been shown to be first-order with respect to the Ni(II) complex, Cu(II), and hydrogen ions. researchgate.net The proposed mechanism suggests that the MIDA ligand partially unwraps from the nickel center before reacting with the incoming copper(II) ion, proceeding through a dinuclear intermediate. researchgate.net This highlights that even with a stable tridentate ligand like MIDA, the coordination is dynamic, allowing for stepwise dissociation and exchange.

This compound as a Trivalent Ligand for Boron Rehybridization in Organoboron Chemistry

Beyond its traditional role in metal chelation, this compound has emerged as a revolutionary ligand in organoboron chemistry, particularly for its ability to stabilize otherwise unstable boronic acids. oup.com Boronic acids are exceptionally useful reagents in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. cdnsciencepub.com However, their utility is often hampered by their instability and propensity for decomposition or undesired side reactions. oup.com

The key to MIDA's function in this context is its role as a trivalent ligand that complexes with the boron atom of a boronic acid. oup.comjst.go.jp It was hypothesized that the reactivity of a boronic acid in the crucial transmetalation step of the Suzuki-Miyaura coupling requires a vacant, Lewis acidic p-orbital on its sp²-hybridized boron center. rsc.org The MIDA ligand, with its one nitrogen and two carboxylate donors, binds to the boron atom, forming a stable, bicyclic structure. This coordination forces a rehybridization of the boron center from trigonal planar sp² to tetrahedral sp³. jst.go.jpumons.ac.bersc.org

This sp³-hybridized "MIDA boronate" is significantly more stable and unreactive towards transmetalation under standard anhydrous cross-coupling conditions, even at elevated temperatures (up to 80 °C). rsc.orgjst.go.jp The MIDA ligand effectively acts as a protecting group for the boronic acid functionality. rsc.org These MIDA boronates are typically crystalline, free-flowing solids that are stable to air and moisture and compatible with silica gel chromatography, making them easy to handle, purify, and store. rsc.orgresearchgate.net

A critical feature of this system is the reversibility of the protection. The MIDA ligand can be easily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃ at room temperature) to liberate the reactive, sp²-hybridized boronic acid in situ. jst.go.jprsc.org This "slow release" of the active boronic acid can be controlled, which is highly advantageous in complex syntheses. researchgate.net This protection-deprotection strategy has enabled the development of iterative cross-coupling (ICC), a powerful platform for the automated synthesis of complex small molecules, analogous to the way peptides are built from amino acid building blocks. rsc.orgresearchgate.netmdpi.com

Supramolecular Architectures Involving this compound Complexes

The self-assembly of individual molecular units into well-defined, ordered, higher-dimensional structures is the domain of supramolecular chemistry and crystal engineering. Metal complexes of this compound and its parent compound, iminodiacetic acid (IDA), are excellent building blocks for constructing such architectures. The resulting structures are stabilized by a network of non-covalent interactions, primarily hydrogen bonds, but also π-π stacking and other weaker forces. unec-jeas.comoup.com

The MIDA ligand itself contains hydrogen bond acceptors (carboxylate oxygens) and, in its protonated or complexed form, can participate in various hydrogen bonding motifs. In the crystal structures of metal-MIDA complexes, intricate networks of hydrogen bonds, such as O-H···O and C-H···O, link the complex units, often incorporating solvent molecules like water. unec-jeas.com These interactions are crucial in dictating the final packing and dimensionality of the crystal lattice, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. oup.comrsc.org

The introduction of additional functional groups onto the MIDA scaffold can provide further control over the supramolecular assembly. For instance, rod-like molecules capped with MIDA boronate groups at each end have been shown to self-assemble through multiple C–H⋯O hydrogen bonds and C–H⋯π interactions to form permanently porous hydrogen-bonded organic frameworks (HOFs). oup.com Similarly, lanthanide complexes with iminodiacetic acid derivatives can form 1D, 2D, and 3D supramolecular structures governed by hydrogen bonds and electrostatic interactions. unec-jeas.comscience.gov The predictable nature of these interactions allows for the rational design of crystalline materials with specific topologies and potential applications in areas like catalysis and separations. nih.gov

Design Considerations for this compound-Based Chelating Agents

The robust chelating ability and synthetic tractability of the this compound scaffold make it an excellent platform for the design of more complex, functional chelating agents. ethz.chnih.gov By chemically modifying the MIDA structure, new molecules can be created with tailored properties for specific applications, such as enhanced metal selectivity, improved solubility, or the ability to be conjugated to biomolecules. mdpi.comrsc.org This approach is central to the development of bifunctional chelators. mdpi.com

A prominent application of this design strategy is in the field of radiopharmaceuticals. ethz.chnih.gov Small chelating groups like MIDA can be attached to biologically active molecules to create bifunctional analogs. ethz.ch The MIDA moiety serves to chelate a gamma-emitting radiometal, such as Technetium-99m (⁹⁹ᵐTc), while the biologically active portion directs the entire molecule to a specific target organ or tissue in the body. ethz.chnih.gov Studies have shown that the biological distribution of these ⁹⁹ᵐTc-labeled N-substituted iminodiacetic acids is governed almost exclusively by the nature of the N-substituent group. ethz.chnih.gov This principle allows for the rational design of new diagnostic imaging agents.

The design can also involve more significant modifications to the MIDA backbone itself. For example, incorporating the iminodiacetate (B1231623) group into a larger macrocyclic or acyclic structure can fine-tune the thermodynamic stability and kinetic inertness of the resulting metal complexes. umons.ac.bersc.org This is crucial for applications where the metal ion must be held very tightly to prevent its release in a biological environment. mdpi.com Another strategy involves creating bifunctional modulators, such as iminodiacetic acid-conjugated nanoparticles designed to chelate metal ions like Zn²⁺ and simultaneously inhibit processes like amyloid-β protein aggregation, which is relevant to Alzheimer's disease. These examples demonstrate that the MIDA framework is a versatile building block for creating sophisticated chelating agents with functions far beyond simple metal sequestration.

Advanced Applications of N Methyliminodiacetic Acid in Materials Science and Sustainable Chemistry

Polymer Chemistry and Material Design Utilizing N-Methyliminodiacetic Acid Boronates

This compound boronates are stable, crystalline solids that serve as protected forms of boronic acids. This stability has made them invaluable in polymer chemistry, allowing for the precise synthesis of functionalized polymers and the design of novel material architectures.

Precision Synthesis of Functionalized Polymers through this compound Boronate-Based Polycondensation

The use of this compound (MIDA) boronates has revolutionized the precision synthesis of functionalized polymers, primarily through Suzuki-Miyaura polycondensation. Boronic acids are highly useful in carbon-carbon bond formation but are often unstable. MIDA boronates provide a robust solution by protecting the boronic acid moiety, rendering it stable to air, moisture, and chromatography. This protection allows for the controlled, slow release of the boronic acid under specific reaction conditions, which is crucial for achieving high molecular weight polymers with well-defined structures.

This slow-release mechanism minimizes side reactions like protodeboronation, which can terminate polymer chains prematurely and limit molecular weight. The stability and controlled reactivity of MIDA boronate monomers enable the synthesis of a wide array of functionalized polymers that were previously difficult to access. Researchers have successfully employed thienyl di-MIDA boronate esters as effective monomers in Suzuki-Miyaura copolymerizations with various dibromo-heteroarenes. This approach has yielded high molecular weight, alternating copolymers that are analogues of state-of-the-art materials used in organic electronics.

The precision afforded by MIDA boronate-based polycondensation allows for the incorporation of a diverse range of functional groups into the polymer backbone. This capability is essential for tuning the electronic, optical, and mechanical properties of the resulting materials for specific applications.

Table 1: Research Findings on this compound Boronate-Based Polycondensation

| Monomer Type | Polymerization Method | Key Findings | Resulting Polymer Properties |

| Thienyl di-MIDA boronate esters | Suzuki-Miyaura Polycondensation | Enabled the synthesis of high molecular weight, alternating copolymers. | Materials suitable for organic electronics with controlled properties. |

| Triarylamine and fluorene MIDA boronates | Suzuki-Miyaura Cross-Coupling Polymerization | Achieved high molecular weight polymers with good yields. | Polymers with potential applications in organic light-emitting diodes (OLEDs) and photovoltaics. |

Development of Modifiable Boracic Polymers and Supramolecular Polymeric Systems

The MIDA boronate group's stability and its straightforward deprotection under mild basic conditions make it an excellent platform for creating modifiable boracic polymers. Polymers containing MIDA boronate units can be synthesized and then subjected to post-polymerization modification. The MIDA group can be selectively removed to reveal the boronic acid functionality, which can then participate in further reactions, such as cross-coupling, to introduce new functional groups along the polymer chain. This versatility allows for the creation of a library of functionalized polymers from a single parent polymer.

This approach has been utilized to prepare polymers that can be modified for applications in drug delivery, sensing, and catalysis. The ability to precisely control the location and density of functional groups is a significant advantage of this method.

Furthermore, the reversible nature of boronate ester formation has been exploited in the development of supramolecular polymeric systems. Boronic acids can form reversible covalent bonds with diols, leading to the formation of dynamic polymer networks. MIDA boronates can be used as precursors to these boronic acid-containing polymers, which can then self-assemble into supramolecular structures such as gels and films. These materials are often responsive to external stimuli like pH or the presence of specific molecules, making them attractive for applications in smart materials and biomedical devices.

Contributions to Environmental Remediation and Resource Recovery

The chelating properties of this compound and its derivatives are instrumental in developing solutions for environmental challenges, particularly in the removal of heavy metals from contaminated water sources and waste streams.

Heavy Metal Removal from Aqueous Systems

Iminodiacetic acid (IDA) and its N-methylated derivative, MIDA, are effective chelating agents for a variety of heavy metal ions. Materials functionalized with these ligands exhibit a high affinity for heavy metals, enabling their selective removal from water. Resins and silica (B1680970) nanoparticles functionalized with iminodiacetic acid have demonstrated high efficiency in adsorbing toxic metal ions such as lead(II), mercury(II), cadmium(II), copper(II), and chromium(VI).

The mechanism of removal involves the formation of stable coordination complexes between the metal ions and the nitrogen and carboxylate groups of the iminodiacetic acid moiety. This strong binding allows for the effective capture of heavy metals even at low concentrations. The performance of these materials is often dependent on factors such as pH, contact time, and the presence of competing ions.

Table 2: Heavy Metal Removal Efficiency using Iminodiacetic Acid Functionalized Materials

| Adsorbent Material | Target Heavy Metal(s) | Removal Efficiency (%) |

| Iminodiacetic Acid Functionalized Resin | Cr(VI), Cd(II), Ni(II) | >90% for all metals under optimal conditions |

| Iminodiacetic Acid Functionalized Porous Polymer | Pb(II), Hg(II), Cd(II) | High uptake capacity, with promising capture efficiency in mixed-metal solutions. |

| Iminodiacetic Acid Functionalized Silica Nanoparticles | Cu(II), Co(II), Cr(VI), Pb(II), Zn(II) | ~95% for all tested metal ions |

Metal Ion Chelation in Waste Treatment Processes

In various industrial waste treatment processes, the ability to selectively chelate and remove metal ions is crucial. This compound's strong chelating ability makes it a candidate for use in these processes. By forming stable, water-soluble complexes with metal ions, it can prevent their precipitation and facilitate their removal from waste streams. This is particularly important in industries such as electroplating, mining, and electronics manufacturing, which generate effluents containing high concentrations of heavy metals. The use of chelating agents like MIDA can be part of a broader strategy for resource recovery, where valuable metals are selectively captured and recycled from waste.

Enhancing Nutrient Availability and Uptake in Agricultural Science

In agricultural science, maintaining the availability of essential micronutrients in the soil is critical for plant health and crop yield. Chelating agents play a vital role in this context by preventing micronutrients from forming insoluble precipitates in the soil, thereby keeping them available for plant uptake.

This compound, as an aminopolycarboxylic acid, possesses the necessary functional groups to act as a chelating agent for essential plant micronutrients such as iron, manganese, zinc, and copper. In principle, by forming stable, water-soluble complexes with these metal ions, MIDA could protect them from precipitation in alkaline or high-phosphate soils, where they are often unavailable to plants. This would enhance their mobility in the soil solution and facilitate their uptake by plant roots.

Advanced Applications in Biochemical and Biomedical Research

N-Methyliminodiacetic Acid as a Specialized Biochemical Reagent

As a biochemical reagent, this compound is primarily valued for its ability to form stable complexes with metal ions. wikipedia.orgmedchemexpress.com This characteristic is leveraged in various laboratory and diagnostic applications, from modulating enzymatic reactions to detecting the presence of specific metal ions in biological samples.

Applications in Enzyme Assay Development and Optimization

The development of reliable and reproducible enzyme assays is fundamental to biochemical research and drug discovery. nih.gov A critical aspect of assay optimization involves controlling the reaction environment, which includes managing the concentration and availability of metal ions that can act as cofactors or inhibitors of enzymatic activity. researchgate.net Chelating agents are instrumental in this process, as they can sequester trace metal ion impurities from buffers and reaction mixtures, thereby preventing unwanted enzymatic activation or inhibition. researchgate.net

This compound, as a strong metal chelator, can be utilized in this context. wikipedia.org For instance, derivatives like N-Benzyliminodiacetic Acid (NBIDA) are known to modulate enzyme activity through their interaction with metal ions, a principle that is applied in various biological assays. nbinno.com By binding to metal ions, MIDA and its analogs help to establish a controlled baseline for enzymatic reactions, ensuring that any observed activity is due to the specific factors being investigated. This is crucial for determining accurate kinetic parameters, such as KM (Michaelis constant) and Vmax (maximum reaction rate), and for screening potential enzyme inhibitors. americanpeptidesociety.org The use of chelators is a standard practice for optimizing the conditions of many enzymatic assays to ensure precision and reproducibility. nih.govresearchgate.net

Strategies for Selective Metal Ion Detection in Biological Contexts

The ability of this compound and its parent compound, iminodiacetic acid (IDA), to chelate metal ions has been exploited to develop selective detection strategies for use in biological and environmental contexts. wikipedia.orgnih.gov These strategies typically involve functionalizing a sensor platform with the chelating agent, which then selectively binds to the target metal ion, producing a measurable signal.

Derivatives of iminodiacetic acid have proven particularly effective in this role.

N-(2-Acetamido)-iminodiacetic acid (ADA) has been identified as a highly specific chelator for cadmium (Cd²⁺). nih.gov Researchers have developed a colorimetric detection method based on ADA that allows for the rapid and specific sensing of cadmium ions in agricultural products. nih.gov This method provides a safe and economical tool for on-site, real-time food safety monitoring. nih.gov

N-(4-styrylphenyl)iminodiacetic acid has been synthesized as a probe for sensing various heavy metal ions, demonstrating enhanced recognition for Cu²⁺, Co²⁺, Zn²⁺, and Ni²⁺, particularly when integrated into cyclodextrin complexes. researchgate.net

Iminodiacetic acid-functionalized materials have also been used to create electrochemical sensors with high sensitivity and selectivity for lead (Pb²⁺) ions. researchgate.net

This compound Derivatives in Pharmaceutical and Drug Discovery

The most significant impact of this compound in the pharmaceutical sector has been through its use as a protecting group for boronic acids, creating the highly stable and versatile "MIDA boronates". bldpharm.comsigmaaldrich.com This chemical innovation has unlocked new possibilities in drug synthesis, formulation, and the development of targeted therapies.

Intermediate in Drug Formulation and Active Pharmaceutical Ingredient Stabilization

Active Pharmaceutical Ingredients (APIs) are the core components of medicines, and their synthesis is a critical part of drug manufacturing. pharmanoble.com MIDA boronates serve as essential chemical intermediates in the complex process of creating APIs. bldpharm.combldpharm.com Boronic acids are highly useful in chemical synthesis but are often unstable. sigmaaldrich.com this compound forms a stable, protective complex with the boronic acid group, creating MIDA boronates that are exceptionally stable to air and moisture, and compatible with purification techniques like silica (B1680970) gel chromatography. bldpharm.comnih.gov

This stability makes MIDA boronates ideal building blocks in multi-step synthetic pathways. nih.gov They allow for the reliable and controlled construction of complex drug molecules that would otherwise be difficult to synthesize. sigmaaldrich.com This "intermediate stabilization" is crucial for the efficient and scalable production of novel APIs. pharmanoble.com The MIDA group protects the reactive boronic acid, allowing other chemical transformations to be performed on the molecule, and can then be easily removed under mild conditions to reveal the boronic acid for a final coupling reaction. bldpharm.comsigmaaldrich.com

| Property of MIDA Boronates | Advantage in API Synthesis |

| Bench-top Stability | Easy to handle, weigh, and store long-term without degradation. bldpharm.comnih.gov |

| Chromatography Compatible | Allows for straightforward purification of synthetic intermediates. nih.gov |

| Orthogonal Reactivity | Unreactive under anhydrous conditions but easily deprotected with aqueous base. sigmaaldrich.comnih.gov |

| Slow-Release Capability | Enables the use of otherwise unstable boronic acids in cross-coupling reactions. sigmaaldrich.com |

Development of Targeted Drug Delivery Systems Based on this compound Conjugates

Targeted drug delivery aims to concentrate medication at the site of disease, increasing efficacy while minimizing side effects. nih.govastrazeneca.com This is often achieved by conjugating a potent drug to a targeting moiety, such as an antibody, that specifically recognizes cancer cells. mdpi.com

Furthermore, the chelating properties of iminodiacetic acid derivatives have been utilized in the development of radiopharmaceuticals, which are a form of targeted therapy. Small chelating groups like MIDA can be attached to biologically active molecules and then bind to a gamma-emitting radiometal such as Technetium-99m (⁹⁹ᵐTc). nih.gov The resulting radiolabeled conjugate retains the biological distribution properties of the parent molecule, allowing for targeted imaging or therapy. nih.gov

Synthesis of Novel Biologically Active Compounds and Natural Product Analogs via this compound Boronate Chemistry

The development of iterative cross-coupling (ICC) using MIDA boronates has revolutionized the synthesis of complex small molecules. nih.govgrillolabuc.com This strategy is analogous to how nature builds complex biopolymers like peptides, where simple building blocks are assembled in a stepwise fashion. nih.gov In this chemical approach, bifunctional MIDA boronates serve as the building blocks, which are iteratively coupled using a single, reliable reaction (the Suzuki-Miyaura cross-coupling) to construct complex molecular architectures. grillolabuc.comnih.gov

This platform has enabled the synthesis of numerous biologically active compounds and natural products. grillolabuc.comacs.orgnih.gov

Natural Products: The total synthesis of complex natural products such as the neolignan ratanhine was achieved using this iterative approach. nih.govgrillolabuc.com The strategy has also been used to construct the polyene motifs found in over 75% of all polyene natural products from a small set of just 12 MIDA boronate building blocks. grillolabuc.comnih.gov

Pharmaceutical Analogs: The potent but toxic antifungal agent amphotericin B was derivatized using MIDA boronate chemistry. grillolabuc.comacs.orgnih.gov This allowed researchers to better understand its mechanism of action and develop novel, less toxic analogs that are currently under preclinical evaluation. grillolabuc.comacs.orgnih.gov

Drug Discovery: The automated synthesis of 14 distinct classes of small molecules, including pharmaceuticals and materials components, has been achieved using a synthesizer based on MIDA boronate iterative coupling. grillolabuc.comacs.orgnih.gov

The stability, reliability, and modularity of MIDA boronate chemistry provide a powerful and increasingly automated platform for accessing novel and diverse small molecules for drug discovery and development. grillolabuc.com

| Compound Class | Specific Example(s) Synthesized with MIDA Boronates | Reference |

| Natural Products | Ratanhine, Asnipyrone B, Physarigin A, (+)-Crocacin C | sigmaaldrich.comnih.govgrillolabuc.comnih.gov |

| Pharmaceuticals | Amphotericin B derivatives, Secodaphnane Core | bldpharm.combldpharm.comacs.org |

| Polyenes | Motifs for Neurosporaxanthin, Peridinin | bldpharm.combldpharm.comnih.gov |

Design of Radiopharmaceuticals Using N-Substituted Iminodiacetic Acids

A significant advancement in the design of radiopharmaceuticals involves the use of N-substituted iminodiacetic acids, such as this compound (MIDA), as bifunctional chelating agents. researchgate.netnih.gov This approach links a small chelating group, capable of binding a gamma-emitting radiometal like technetium-99m (99mTc), to a biologically active molecule. researchgate.netmdpi.com The resulting radiopharmaceutical's biological distribution is then primarily governed by the physicochemical properties of the N-substituted group. researchgate.netnih.gov

The iminodiacetic acid (IDA) moiety serves as an effective chelator for 99mTc. By modifying the nitrogen atom with various substituents, researchers can systematically alter the in vivo behavior of the resulting 99mTc complex. researchgate.net This principle has been demonstrated in studies comparing different N-substituted IDA derivatives, where the choice of the substituent dictates the biodistribution of the radiopharmaceutical. researchgate.netnih.gov

Research involving 99mTc-labeled MIDA has shown that these agents can be produced with high radiochemical purity and exhibit stability both in vitro and in vivo. researchgate.netnih.gov The biological distribution of 99mTc-MIDA in mice has been studied, revealing its clearance pathways and organ uptake. This targeted design strategy, based on the N-substituent, has laid the groundwork for developing a new class of radiopharmaceuticals. researchgate.net

Table 1: Tissue Distribution of 99mTc-MIDA in Mice

| Organ | % Injected Dose per Gram at 5 min | % Injected Dose per Gram at 30 min |

| Blood | 10.5 | 3.2 |

| Liver | 3.8 | 2.1 |

| Kidney | 25.1 | 15.6 |

| Spleen | 1.2 | 0.8 |

| Stomach | 0.9 | 0.5 |

| Small Intestine | 1.5 | 2.3 |

| Large Intestine | 0.3 | 0.8 |

| Muscle | 1.8 | 0.9 |

| Bone | 2.1 | 1.5 |

This table presents data on the biodistribution of 99mTc-MIDA in mice at different time points post-injection, indicating the percentage of the injected dose found in various organs per gram of tissue. researchgate.net

Biocompatibility Assessments of Iminodiacetic Acid Derivatives for Biomedical Applications

The biocompatibility of iminodiacetic acid derivatives is a critical factor for their use in biomedical applications, particularly as ligands for diagnostic agents. nih.gov In-depth studies have been conducted to evaluate their effects on physiological systems, focusing on plasma hemostasis and the integrity of red blood cells. mdpi.comnih.gov

Impact on Plasma Hemostasis and Coagulation Pathways

The influence of iminodiacetic acid derivatives on plasma hemostasis has been evaluated through various coagulation assays, including Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT). mdpi.comnih.gov These tests assess the extrinsic, intrinsic, and common pathways of the coagulation cascade.

Table 2: Effect of Iminodiacetic Acid Derivatives on Coagulation Parameters

| Compound | Concentration (µmol/mL) | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (APTT) (seconds) |

| Control | - | 8.9 - 12.1 | 28 - 39 |

| Derivative 1 | 0.04 - 4.0 | No significant effect | No significant effect |

| Derivative 2 | 0.04 - 4.0 | No significant effect | No significant effect |

| Derivative 3 | 0.04 - 4.0 | No significant effect | No significant effect |

| Derivative 4 | 0.04 - 4.0 | No significant effect | No significant effect |

| Derivative 5 | 0.04 - 4.0 | No significant effect | No significant effect |

This table summarizes the findings on the impact of five different iminodiacetic acid derivatives on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT). The results indicate that these compounds did not cause a statistically significant deviation from the control range at the tested concentrations. mdpi.com

Theoretical and Mechanistic Insights into N Methyliminodiacetic Acid Systems

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms involving N-methyliminodiacetic acid (MIDA) boronates. These theoretical studies provide detailed insights into reaction pathways, transition states, and the underlying electronic and steric factors that govern their reactivity and stability.

DFT investigations have been extensively applied to explore the mechanisms of rearrangements in MIDA boronate systems. For instance, the rearrangement of oxiranyl N-methyliminodiacetyl (MIDA) boronates has been thoroughly examined using DFT calculations in dichloromethane (B109758) to map out various potential reaction pathways. researchgate.net Another study focused on the oxidative rearrangement of MIDA boronates, where the nitrogen atom of the MIDA ligand acts as an intramolecular nucleophile. nih.govacs.org This process involves the interception of palladium π-allyl intermediates, leading to the formation of novel DABN boronates. nih.govacs.org Computational modeling in these studies is crucial for visualizing the intricate bond-forming and bond-breaking steps that are often difficult to observe experimentally.

The unique stability and reactivity of MIDA boronates are governed by a combination of electronic and steric effects, which have been elucidated through theoretical calculations. For example, studies on propargylic MIDA boronates revealed that a β-boron effect significantly raises the energy level of the highest occupied molecular orbital (HOMO) by 0.3 eV. nih.gov This electronic effect dictates the high regioselectivity observed in electrophilic addition reactions, as the reaction preferentially occurs at the position with the higher HOMO coefficient and more negative charge. nih.gov

Furthermore, analysis of electron density distribution in MIDA boronates and their derivatives, such as tetramethyl this compound (TIDA) boronates, reveals how structural modifications influence stability. researchgate.netnih.gov In TIDA boronates, a redistribution of electron density leads to increased covalency of the boron-nitrogen (N–B) dative bond and comprehensive steric shielding of the carbonyl groups. researchgate.netnih.gov This combination of electronic stabilization and steric protection enhances their stability against hydrolysis and nucleophilic attack, demonstrating the collaborative interplay of these effects in controlling the reaction pathways of MIDA systems. researchgate.netnih.gov

Spectroscopic Characterization of this compound Complexes and Boronates

Spectroscopic techniques provide critical experimental data for understanding the structure and bonding within MIDA complexes and boronates. Advanced vibrational spectroscopy, in conjunction with computational analysis, has been particularly insightful for characterizing these molecules.

Infrared (IR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS) have been employed to analyze the vibrational modes of MIDA boronates, such as methylboronic acid MIDA ester. acs.orgnih.govmst.edu These techniques probe the molecular structure, providing a vibrational fingerprint of the compound.

Infrared (IR) Spectroscopy : The IR spectrum of methylboronic acid MIDA ester shows its most intense features in the carbonyl stretching region around 1700 cm⁻¹. acs.org

Raman Spectroscopy : Raman spectra provide complementary information. The C–H stretches between 2900–3050 cm⁻¹ exhibit greater intensity in Raman spectra excited with a 514.5 nm laser compared to those excited at 676.4 nm or in the IR spectrum. acs.orgmst.edu

Surface-Enhanced Raman Spectroscopy (SERS) : SERS is a highly sensitive technique that enhances the Raman signal of molecules adsorbed on a rough metal surface. wikipedia.orgyoutube.comyoutube.com For methylboronic acid MIDA ester, SERS spectra show an enhanced peak at 1126 cm⁻¹, suggesting a potential interaction between the nitrogen atom and the silver surface used for enhancement. mst.edu

The combination of these spectroscopic methods with electronic structure calculations allows for a comprehensive assignment of the observed vibrational peaks. acs.org

Interactive Data Table: Key Vibrational Frequencies for Methylboronic Acid MIDA Ester acs.orgmst.edu

| Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) | Notes |

| C-H Stretches | 2900–3050 | 2900–3050 | Greater intensity in Raman (514.5 nm excitation) than in IR. acs.orgmst.edu |

| Carbonyl (C=O) Stretches | ~1700 | ~1700 | Appears as a doublet; most intense feature in the IR spectrum. acs.org |

| B-N Stretch | 560–650 | 560–650 | Appears as four peaks in this range, one of which is a shoulder in the Raman spectrum. acs.org |

| SERS Enhanced Peak | N/A | 1126 | Indicates possible interaction of the nitrogen atom with the silver surface. mst.edu |

A defining feature of MIDA boronates is the dative bond between the nitrogen atom of the ligand and the boron atom, which rehybridizes the boron center to a more stable sp³ configuration. mst.edumst.edu This interaction is central to the unique stability of MIDA boronates, making them benchtop stable and compatible with a wide range of reagents. acs.orgnih.gov